Indomonocarbocyanine

描述

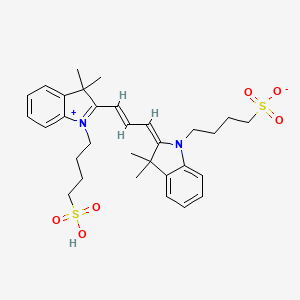

Indomonocarbocyanine is a cyanine dye characterized by its polymethine chain structure, which confers strong absorption and fluorescence properties in the visible to near-infrared spectrum. It is commonly utilized in biomedical imaging and diagnostic applications due to its selective tissue uptake and excretion pathways. The compound’s molecular formula is C₃₆H₄₅N₃O₆S₂, with a molecular weight of 679.89 g/mol, and it is often synthesized as a pyridine salt (CAS: 50354-01-3) . Its primary application lies in hepatic studies, where it is used to assess liver function, cholestasis, and steatosis in experimental models .

属性

CAS 编号 |

50354-01-3 |

|---|---|

分子式 |

C31H40N2O6S2 |

分子量 |

600.8 g/mol |

IUPAC 名称 |

4-[(2E)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C31H40N2O6S2/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39) |

InChI 键 |

ZXICIFDEGMIMJY-UHFFFAOYSA-N |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |

产品来源 |

United States |

准备方法

The synthesis of indomonocarbocyanine involves the reaction of indole derivatives with carbocyanine precursors under specific conditions. The process typically includes:

Synthetic Routes: The reaction of indole derivatives with polymethine chains in the presence of a base.

Reaction Conditions: The reaction is carried out in a solvent such as methanol, under controlled temperature and pH conditions to ensure the formation of the desired dye.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions and yield high-purity products.

化学反应分析

Indomonocarbocyanine undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the dye.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Major Products: The major products of these reactions include various substituted and oxidized forms of this compound, each with distinct properties and applications.

科学研究应用

Indomonocarbocyanine has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.

Medicine: Utilized in diagnostic imaging and as a contrast agent in medical imaging techniques.

Industry: Applied in the production of optical storage media and as a component in various industrial dyes.

作用机制

The mechanism of action of indomonocarbocyanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The dye binds to nucleic acids and proteins, allowing for visualization and quantification in various assays.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Indomonocarbocyanine belongs to the cyanine dye family, which includes compounds like indodicarbocyanine and indotricarbocyanine. However, its monomethine chain distinguishes it from higher polymethine analogues. Below is a comparative analysis with two functionally similar compounds: 125I-BSP (sulfobromophthalein) and 2-aminobenzamides.

Comparative Data Table

Key Research Findings

- Hepatic Selectivity: this compound exhibits superior liver-to-background contrast compared to 125I-BSP in rat models. After intravenous injection, >90% of the compound is concentrated in the liver and excreted via bile, whereas 125I-BSP shows mixed renal and biliary excretion .

- Disease Detection: In cholestatic rats, this compound’s blood clearance kinetics are significantly delayed, mirroring the severity of bile duct obstruction. This contrasts with 125I-BSP, which is less sensitive to early-stage cholestasis .

- Structural Advantages: Unlike 2-aminobenzamides, which require structural modifications for target specificity, this compound’s inherent fluorescence and biodistribution reduce the need for complex derivatization .

生物活性

Indomonocarbocyanine is a synthetic dye that has gained attention in various biological applications due to its unique fluorescent properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medical research, and relevant case studies.

This compound is a member of the cyanine dye family, characterized by its ability to absorb and emit light in the near-infrared spectrum. This property makes it particularly useful in medical imaging and diagnostics. The dye functions primarily by binding to specific biological targets, which allows for visualization and tracking of cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₂O₃S |

| Molecular Weight | 305.36 g/mol |

| Absorption Maximum | 800 nm |

| Emission Maximum | 820 nm |

Biological Applications

- Medical Imaging : this compound is widely used in fluorescence imaging techniques. Its high stability and low toxicity make it suitable for in vivo applications.

- Cellular Tracking : The dye can be utilized to track cellular processes such as apoptosis and proliferation by labeling specific cell types or organelles.

- Diagnostic Tools : Recent studies have explored its use in detecting various diseases, including cancer, through enhanced imaging techniques.

Case Study 1: Evaluation of Tumor Perfusion

A study investigated the use of this compound in assessing tumor perfusion using fluorescence imaging. The results indicated that the dye effectively highlighted areas of increased blood flow within tumors, providing critical information for surgical planning and treatment assessment .

Case Study 2: Tracking Cellular Dynamics

In a separate experiment, researchers employed this compound to visualize cellular dynamics during apoptosis in cultured cells. The findings demonstrated that the dye could accurately mark apoptotic cells, allowing for real-time monitoring of cell death processes .

Safety and Toxicity Profile

While this compound is generally considered safe for use in laboratory settings, it is essential to evaluate its toxicity in clinical applications. Studies have shown that at low concentrations, the dye exhibits minimal cytotoxicity; however, higher concentrations can lead to adverse effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。